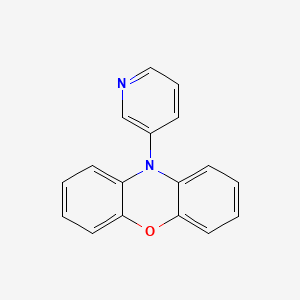![molecular formula C16H10F2 B14129095 2-(Difluoromethylidene)spiro[cyclopropane-1,9'-fluorene] CAS No. 89210-61-7](/img/structure/B14129095.png)
2-(Difluoromethylidene)spiro[cyclopropane-1,9'-fluorene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethylidene)spiro[cyclopropane-1,9’-fluorene] is a unique organic compound characterized by its spirocyclic structure, which includes a cyclopropane ring fused to a fluorene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethylidene)spiro[cyclopropane-1,9’-fluorene] typically involves the Corey–Chaykovsky reaction. This reaction uses fluorene-9-one azine and dimethyloxosulfonium methylide as starting materials. The reaction proceeds with the formation of an azine intermediate, which, in the presence of excess dimethyloxosulfonium methylide, yields the desired spiro compound with a yield of approximately 70% .
Industrial Production Methods
While specific industrial production methods for 2-(Difluoromethylidene)spiro[cyclopropane-1,9’-fluorene] are not well-documented, the Corey–Chaykovsky reaction provides a scalable route for its synthesis. The reaction conditions are relatively mild, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Difluoromethylidene)spiro[cyclopropane-1,9’-fluorene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The spirocyclic structure allows for nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethylidene)spiro[cyclopropane-1,9’-fluorene] has several scientific research applications:
Chemistry: The compound is used in the synthesis of complex organic molecules and as a building block for spirocyclic compounds.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 2-(Difluoromethylidene)spiro[cyclopropane-1,9’-fluorene] involves its interaction with specific molecular targets. The spirocyclic structure allows the compound to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: These compounds share a similar spirocyclic structure but differ in their biological activities and applications.
Spiro[fluorene-9,9’-xanthene]: This compound is used in optoelectronic materials and has different electronic properties compared to 2-(Difluoromethylidene)spiro[cyclopropane-1,9’-fluorene].
Spiro[fluorene-9,5’-quinolino[3,2,1-de]acridine]: This compound is used in organic light-emitting diodes (OLEDs) and has distinct photophysical properties.
Uniqueness
2-(Difluoromethylidene)spiro[cyclopropane-1,9’-fluorene] is unique due to its difluoromethylidene group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the design of novel materials and biologically active molecules.
Eigenschaften
CAS-Nummer |
89210-61-7 |
|---|---|
Molekularformel |
C16H10F2 |
Molekulargewicht |
240.25 g/mol |
IUPAC-Name |
2-(difluoromethylidene)spiro[cyclopropane-1,9'-fluorene] |
InChI |
InChI=1S/C16H10F2/c17-15(18)14-9-16(14)12-7-3-1-5-10(12)11-6-2-4-8-13(11)16/h1-8H,9H2 |
InChI-Schlüssel |
XKUJCYHUKXMXJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=C(F)F)C12C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


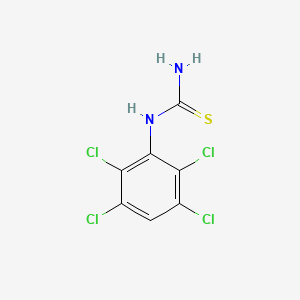
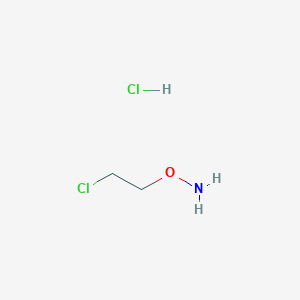
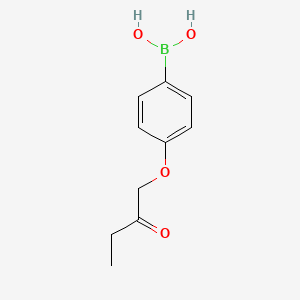
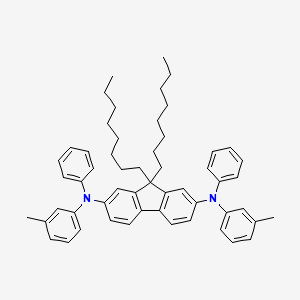
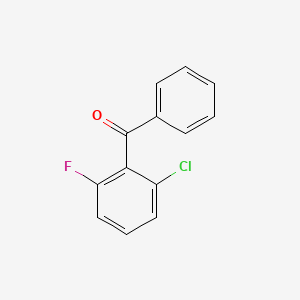
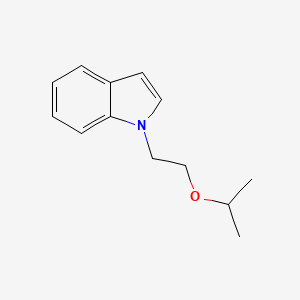
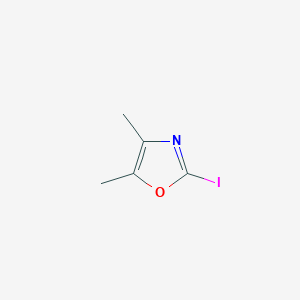
![5-((4-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14129076.png)
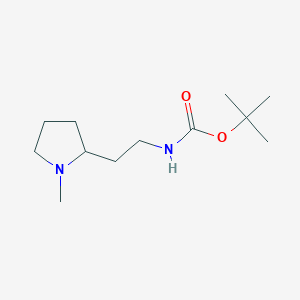

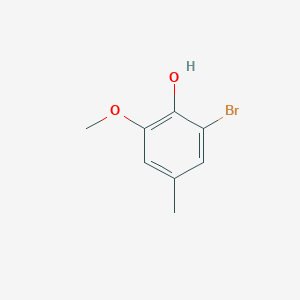
![3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14129087.png)

